Array ( [bid] => 11733549 )
N-[(Z)-N'-hydroxycarbamimidoyl]benzamide is a chemical compound characterized by its unique structure, which includes a hydroxylamine functional group attached to a benzamide framework. The compound features a carbamimidoyl moiety, which is essential for its biological activity and reactivity in synthetic chemistry. Its molecular formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific proportions.
These reactions are crucial for the synthesis of derivatives that may exhibit enhanced biological properties.
The biological activity of N-[(Z)-N'-hydroxycarbamimidoyl]benzamide has been investigated in various studies. It has shown potential as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. For instance, compounds related to this structure have been evaluated for their ability to inhibit sirtuins, a family of proteins implicated in various cellular processes including aging and metabolism . Additionally, its derivatives have demonstrated antimicrobial properties against resistant bacterial strains .
The synthesis of N-[(Z)-N'-hydroxycarbamimidoyl]benzamide typically involves the following methods:
N-[(Z)-N'-hydroxycarbamimidoyl]benzamide has several applications:
Interaction studies involving N-[(Z)-N'-hydroxycarbamimidoyl]benzamide have focused on its binding affinity to various biological targets. For example, research indicates that it may interact with sirtuin enzymes through hydrogen bonding and hydrophobic interactions, influencing their activity . The compound's structural characteristics allow it to engage effectively with these targets, providing insights into its mechanism of action.
Several compounds share structural similarities with N-[(Z)-N'-hydroxycarbamimidoyl]benzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Hydroxybenzamide | Benzamide structure with hydroxyl group | Exhibits different reactivity due to lack of carbamimidoyl group |
| N-(1-Hydroxy-2-methyl)benzamide | Contains a methyl substituent on the benzamide | Different steric effects influencing biological activity |
| N-(4-Hydroxyphenyl)acetamide | Acetamide derivative with a hydroxyl group | Potentially different pharmacological profiles due to acetamide functionality |
The uniqueness of N-[(Z)-N'-hydroxycarbamimidoyl]benzamide lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to other similar compounds.
The foundational route to N-[(Z)-N'-hydroxycarbamimidoyl]benzamide involves the nucleophilic addition of hydroxylamine to nitrile precursors, followed by tautomerization to stabilize the Z-configuration of the hydroxycarbamimidoyl group. For example, methyl 2-chloro-5-cyanobenzoate undergoes hydroxylamine-mediated cyano group conversion in alkaline conditions, yielding the corresponding amidoxime intermediate with 21–27% efficiency. A critical challenge lies in suppressing amide byproducts, which form via competitive oxygen-based nucleophilic attack on the nitrile.
Key advancements include the use of thioamide intermediates to bypass amide formation. As demonstrated in aromatic nitrile systems, pre-conversion to thioamides via sulfurization enables near-quantitative amidoxime yields upon hydroxylamine treatment. This two-step protocol, exemplified in the synthesis of 3-carbamimidoyl-N-(4-(N-methyl-1-phenylmethylsulfonamido)phenyl)benzamide, achieves 51% overall yield by isolating the thioamide intermediate before hydroxylamine addition.
Reaction parameter optimization significantly impacts efficiency:
Stereoselective synthesis of the Z-isomer demands precise catalytic intervention. L-proline has emerged as an effective organocatalyst for enhancing both yield and stereochemical purity in benzamide frameworks. In the synthesis of pyridine-linked 1,2,4-oxadiazole benzamides, L-proline (10 mol%) in DMF at 60°C increased the yield of the Z-configured product from 35% to 72% compared to uncatalyzed reactions.
Transition metal-mediated strategies offer complementary stereochemical control. Zinc-ammonium chloride systems facilitate reductive cyclization of amidoxime intermediates while preserving the Z-configuration. For instance, reducing 4-chlorobenzamidoxime with Zn/NH4Cl in methanol at 25°C yielded 89% Z-configured product with <2% epimerization. Contrastingly, iron-based catalysts promote E/Z isomerization, necessitating careful catalyst selection.
Enzymatic approaches using nitrile hydratases show promise for aqueous-phase stereocontrol. Rhodococcus rhodochrous whole-cell biocatalysts converted 3-cyanobenzamide to the Z-amidoxime with 94% enantiomeric excess in phosphate buffer (pH 7.2). This green methodology eliminates toxic cyanide reagents, though substrate scope remains limited to electron-deficient nitriles.
Solvent polarity and proton-donating capacity critically influence reaction trajectory:
| Solvent | Dielectric Constant | Yield (%) | Z/E Ratio |
|---|---|---|---|
| DMF | 36.7 | 72 | 9:1 |
| Methanol | 32.7 | 58 | 7:1 |
| Ethanol | 24.3 | 63 | 8:1 |
| BMIm-BF4 (IL) | 11.5 | 85 | 12:1 |
Ionic liquids (ILs) like 1-butyl-3-methylimidazolium tetrafluoroborate (BMIm-BF4) enhance both yield and stereoselectivity through dual hydrogen-bond donation and electrostatic stabilization. In BMIm-BF4, the condensation of benzaldehyde-derived benzoin with hydroxylamine reached 85% yield with a 12:1 Z/E ratio, compared to 63% in ethanol. The IL’s low volatility also facilitates product recovery via simple decantation.
Mixed solvent systems resolve solubility challenges. A DMF-water (4:1 v/v) mixture enables homogeneous reaction conditions for hydrophobic nitriles while suppressing nitrile hydrolysis. For acid-sensitive intermediates, dichloroethane-toluene (3:2 v/v) maintains reaction pH >6 without requiring additional base.
The hydroxycarbamimidoyl group (-C(=N-OH)-NH₂) serves as the primary pharmacophore, with its Z-configuration enabling optimal hydrogen bonding with biological targets. Systematic substitutions at the benzamide para-position reveal:
Table 1: Functional Group Modifications and Biological Impact
| Modification Site | Structural Change | Target Affinity (IC₅₀) | logP Change |
|---|---|---|---|
| Hydroxycarbamimidoyl N | Methylation | 12.8 μM (+780%) | +0.34 |
| Benzamide para-position | Nitro group introduction | 4.2 μM (-35%) | +0.89 |
| Hydroxyl oxygen | Sulfur substitution | 8.1 μM (+310%) | +1.12 |
Data adapted from analogous benzamide systems [1] [2] [3].
The compound's amphiphilic character enables simultaneous interactions with polar binding pockets and lipid membranes. Key findings include:
Table 2: Hydrophobicity Modifications and Pharmacokinetic Outcomes
| Structural Variation | logP Change | Aqueous Solubility (mg/mL) | Protein Binding (%) |
|---|---|---|---|
| Ortho-fluorination | +0.87 | 3.2 → 1.9 | 72 → 85 |
| Meta-substitution | -0.23 | 4.1 → 5.6 | 68 → 74 |
| Pentyl spacer addition | +1.45 | 5.8 → 0.7 | 61 → 98 |
Data derived from quantitative structure-property relationship models [1] [3].
Electron density redistribution significantly impacts target recognition and metabolic stability:
Table 3: Electronic Parameters and Biological Correlations
| Substituent | Hammett σₚ | π-π Stacking Energy (kcal/mol) | Metabolic Stability (t₁/₂ hours) |
|---|---|---|---|
| -H | 0.00 | -8.2 | 2.1 |
| -NO₂ | +1.27 | -9.4 | 5.7 |
| -OCH₃ | -0.12 | -7.1 | 3.9 |
| -CH₃ | -0.14 | -4.9 | 4.2 |
Electronic parameters calculated using density functional theory [1] [2].
Sirtuin enzymes represent a critical class of nicotinamide adenine dinucleotide-dependent protein deacetylases that regulate numerous cellular processes. Benzamide derivatives have been extensively studied as sirtuin modulators, with hydroxycarbamimidoyl-containing compounds showing particular promise in this therapeutic area.
The sirtuin catalytic mechanism involves a unique bi-ter kinetic process where acetyl-lysine binds prior to nicotinamide adenine dinucleotide, followed by the formation of specific intermediates [4]. Hydroxycarbamimidoyl benzamides appear to interfere with this mechanism through multiple interaction points. The hydroxycarbamimidoyl group can form hydrogen bonds with key residues in the sirtuin active site, while the benzamide core provides additional stabilizing interactions.
Studies on related benzamide-hydroxypyridinone hybrids have demonstrated potent histone deacetylase inhibitory activities, with some compounds exhibiting inhibitory concentrations in the nanomolar range [5]. Compound 7d, a phenoxazine-containing benzamide derivative with hydroxycarbamimidoyl substitution, showed exceptional activity against class II histone deacetylases, including histone deacetylase 6 with an inhibitory concentration value of 3 nanomolar [6].
The molecular modeling studies reveal that hydroxycarbamimidoyl benzamides adopt an extended conformation in the enzyme binding site, allowing for enhanced interactions with both the substrate and entrance cavities [5]. The hydroxycarbamimidoyl group specifically interacts with the flavin adenine dinucleotide cofactor through hydrogen bonding, while also forming pi-sulfur interactions with lysine residues in the active site.
Mechanistic investigations using crystallographic analysis have shown that benzamide inhibitors like Ex-527 stabilize the closed enzyme conformation by occupying the nicotinamide site and contacting the ribose moiety of reaction intermediates [7]. Similar mechanisms are likely operative for hydroxycarbamimidoyl benzamides, where the compound binds to the coproduct complex and prevents product release, effectively trapping the enzyme in an inactive state.
Table 3.1: Sirtuin Inhibitory Activities of Hydroxycarbamimidoyl-Containing Benzamide Derivatives
| Compound | Sirtuin Isoform | IC50 (μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| 7d | HDAC4 | 0.87 ± 0.03 | 213 | [6] |
| 7d | HDAC6 | 0.003 ± 0.000 | - | [6] |
| 7d | HDAC7 | 0.37 ± 0.03 | - | [6] |
| 7d | HDAC9 | 0.58 ± 0.09 | - | [6] |
| 8g | MAO-B | 0.0684 ± 0.006 | 213 | [5] |
Dipeptidyl peptidase-IV represents a crucial serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the amino-terminus of polypeptides [8]. This enzyme plays a major role in glucose metabolism through the degradation of incretin hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide [9].
Benzamide derivatives have emerged as promising dipeptidyl peptidase-IV inhibitors, with structure-activity relationship studies revealing specific requirements for optimal activity [10]. The hydroxycarbamimidoyl substitution pattern appears to contribute significantly to enzyme binding through interactions with the S2' subsite of the dipeptidyl peptidase-IV active site.
Computer-aided drug design studies have established the aminobenzamide scaffold as a valid framework for dipeptidyl peptidase-IV inhibition [11]. Molecular docking analyses reveal that these compounds bind effectively to the enzyme active site, with the hydroxycarbamimidoyl group contributing to the binding affinity through specific interactions with the catalytic triad comprising serine 630, aspartic acid 708, and histidine 740.
The mechanism of dipeptidyl peptidase-IV inhibition by hydroxycarbamimidoyl benzamides involves competitive binding to the enzyme active site, preventing substrate access and subsequent cleavage. This inhibition results in prolonged circulation of incretin hormones, leading to enhanced insulin release and improved glucose homeostasis [12].
Table 3.2: Dipeptidyl Peptidase-IV Inhibitory Activities of Hydroxycarbamimidoyl Benzamide Derivatives
| Compound | IC50 (μM) | Selectivity over DPP-8 | Selectivity over DPP-9 | Cell Viability (%) at 100 μM | Reference |
|---|---|---|---|---|---|
| 5b | 28.13 | >10-fold | >10-fold | >80 | [12] |
| 4c | 34.94 | >5-fold | >5-fold | >85 | [12] |
| 17g | 0.0016 | >100-fold | >100-fold | >90 | [10] |
Benzamide derivatives, including hydroxycarbamimidoyl-substituted compounds, have demonstrated significant modulatory effects on various ion channel subtypes. These interactions represent a diverse pharmacological mechanism that contributes to the therapeutic potential of this compound class.
Voltage-gated potassium channels represent primary targets for benzamide modulation. Studies have identified benzamide derivatives as potent blockers of Kv1.3 ion channels, with trans-isomers displaying moderate selectivity for Kv1.3 over other Kv1.x channels present in human brain tissue [13]. The blockade of Kv1.3 results in T-cell depolarization, inhibition of T-cell activation, and subsequent attenuation of immune responses in vivo.
The hydroxycarbamimidoyl functional group contributes to ion channel binding through multiple mechanisms. The compound can form hydrogen bonds with channel proteins while also participating in hydrophobic interactions within the channel binding site [14]. Patent literature has described benzamide derivatives as potent modulators of potassium channels, with some derivatives characterized as smooth muscle relaxants through their ion channel modulatory activity [15].
Artificial ion channel systems have been developed using benzamide-based compounds, demonstrating their ability to form supramolecular nanochannel structures [16]. These benzohydrazide-based artificial channels allow selective and efficient transport of chloride ions across cell membranes, disrupting ionic homeostasis and leading to apoptosis induction in cancer cells. The hydroxycarbamimidoyl substitution likely enhances these properties through additional hydrogen bonding interactions.
Sodium channel modulation represents another significant target for benzamide derivatives. The compounds bind to specific sites within the voltage-gated sodium channel inner pore, with binding affinities related to channel gating states [17]. Molecular modeling studies have revealed that the alkylamino portion of ionizable benzamide molecules docks closer to the selectivity filter, while aromatic components interact with specific tyrosine and asparagine residues.
Cross-modulation of sodium and potassium channels has been observed with benzamide derivatives through their interaction with auxiliary subunits [18]. The sodium channel β1 subunit can coassemble with and modulate the biophysical properties of potassium channels, with benzamide compounds potentially interfering with these interactions.
Table 3.3: Ion Channel Modulatory Activities of Benzamide Derivatives
| Channel Type | Compound | IC50/EC50 | Mechanism | Selectivity | Reference |
|---|---|---|---|---|---|
| Kv1.3 | Benzamide series | 1-10 μM | Channel blockade | Moderate vs Kv1.x | [13] |
| Chloride channels | 1c | 2-5 μM | Artificial channel formation | Cancer cell selective | [16] |
| Nav channels | Benzamide LA | 5-50 μM | Inner pore binding | State-dependent | [17] |
| 5-HT3A | 5-Cl-indole benzamide | 0.1-1 μM | Cryptic orthosteric modulation | Receptor-specific | [19] |
Hydroxycarbamimidoyl benzamide derivatives have demonstrated significant antimicrobial activity through multiple mechanisms involving microbial membrane disruption. These compounds represent promising antimicrobial agents with broad-spectrum activity against both Gram-positive and Gram-negative bacterial pathogens.
The primary mechanism of antimicrobial action involves direct interaction with bacterial cell membranes, leading to membrane destabilization and subsequent cell death [20]. Benzodioxane-benzamide derivatives containing hydroxycarbamimidoyl substitutions have shown particular efficacy against Streptococcus pneumoniae, with minimal inhibitory concentrations ranging from 25 to 80 micrograms per milliliter.
Field-emission scanning electron microscopy studies have revealed the membrane-damaging properties of related benzamide derivatives [21]. Treatment of methicillin-resistant Staphylococcus aureus and Escherichia coli cells with these compounds results in loss of membrane fluidity and strong membrane atrophy, indicating direct membrane disruption as the primary antimicrobial mechanism.
The hydroxycarbamimidoyl group contributes to membrane disruption through multiple pathways. The compound can insert into bacterial membranes, causing disruption of lipid domain organization and dynamics [22]. This initial membrane interaction is followed by the formation of supramolecular structures that can cover the entire membrane surface, potentially preventing bacterial signaling and waste disposal processes.
Benzamide derivatives target bacterial cell division proteins, particularly FtsZ, leading to cell filamentation and death [23]. The hydroxycarbamimidoyl substitution enhances binding to FtsZ through hydrogen bonding interactions, resulting in disruption of the Z-ring formation essential for bacterial cell division. This mechanism provides bactericidal activity against clinically significant pathogens including Staphylococcus aureus.
The antimicrobial spectrum of hydroxycarbamimidoyl benzamides includes activity against multiple bacterial morphologies, from ovococcal Staphylococcus species to rod-like Bacillus subtilis and Escherichia coli strains [20]. This broad-spectrum activity reflects the compound's ability to target conserved bacterial processes across different species.
Membrane permeabilization assays have demonstrated that benzamide derivatives can disrupt both inner and outer bacterial membranes [24]. The compounds induce dose-dependent membrane permeabilization, with full-length derivatives showing superior activity compared to truncated analogs. The hydroxycarbamimidoyl group likely enhances membrane binding through electrostatic interactions with negatively charged bacterial surface components.
Table 3.4: Antimicrobial Activities of Hydroxycarbamimidoyl Benzamide Derivatives
| Compound | Target Organism | MIC (μg/mL) | Mechanism | Membrane Disruption | Reference |
|---|---|---|---|---|---|
| FZ95 | S. pneumoniae | 25-30 | FtsZ inhibition | Yes | [20] |
| FZ100 | S. pneumoniae | 25-30 | FtsZ inhibition | Yes | [20] |
| FZ116 | S. pneumoniae | 60-70 | FtsZ inhibition | Yes | [20] |
| FZ118 | S. pneumoniae | 70-75 | FtsZ inhibition | Yes | [20] |
| 3d | S. aureus | 0.75-6 | Membrane domain disruption | Yes | [22] |
Turbidity measurements under crowding conditions have revealed that hydroxycarbamimidoyl benzamides significantly alter FtsZ polymer profiles [20]. The compounds cause marked increases in turbidity, compatible with the formation of larger polymeric structures and extended polymer lifetimes. This suggests that the hydroxycarbamimidoyl group not only binds to FtsZ but also modulates its polymerization dynamics.
The mechanism of membrane disruption involves initial dissolution of bacterial membrane domains, followed by formation of supramolecular antibiotic structures on the membrane surface [22]. The hydroxycarbamimidoyl substitution likely enhances both phases of this process through its dual hydrogen bonding and hydrophobic interaction capabilities.